2,4,6-Trimethylbenzeneamine-d11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

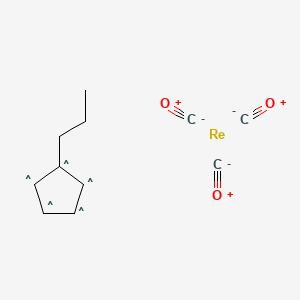

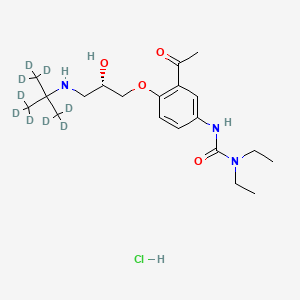

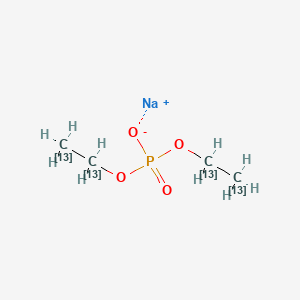

2,4,6-Trimethylbenzeneamine-d11 is a biochemical used for proteomics research . It has a molecular formula of C9H2D11N and a molecular weight of 146.27 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylbenzeneamine-d11, such as its melting point, boiling point, and density, were not found in the available resources .科学的研究の応用

Non-lethal Microbial Inhibition for Cardiovascular Health

Trimethylamine (TMA) N-oxide (TMAO), a metabolite generated through gut microbial metabolism, has been linked to atherosclerosis and cardiovascular risks. A study focused on the targeted inhibition of microbial TMA production as a therapeutic approach for cardiovascular diseases. Using 3,3-dimethyl-1-butanol (DMB), researchers achieved non-lethal inhibition of microbial TMA lyases, effectively reducing TMAO levels in animal models. This approach showed promise in mitigating diet-induced atherosclerosis without altering cholesterol levels, suggesting a novel strategy for cardiovascular disease treatment through gut microbial modulation (Wang et al., 2015).

Pharmacokinetics and Brain Distribution Studies

The pharmacokinetics and brain distribution of d-methamphetamine, compared to its less active enantiomer l-methamphetamine and (−)-cocaine, were explored using PET imaging in primates. Both methamphetamine enantiomers exhibited similar pharmacokinetics and widespread distribution in the brain, with no significant differences observed between them. These findings contribute to understanding the more intense stimulant effects of d-methamphetamine and its potential for abuse. The study also highlighted the non-specific nature of methamphetamine binding in the brain, which is crucial for developing targeted therapies for methamphetamine addiction (Fowler et al., 2007).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-Trimethylbenzeneamine-d11 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,6-Trimethylbenzaldehyde-d11", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of 2,4,6-Trimethylbenzaldehyde-d11 with sodium borohydride in ethanol to form 2,4,6-Trimethylbenzyl alcohol-d11", "Step 2: Oxidation of 2,4,6-Trimethylbenzyl alcohol-d11 with sodium dichromate in sulfuric acid to form 2,4,6-Trimethylbenzaldehyde-d11", "Step 3: Conversion of 2,4,6-Trimethylbenzaldehyde-d11 to 2,4,6-Trimethylbenzeneamine-d11 through reductive amination using ammonia and sodium borohydride in ethanol", "Step 4: Purification of the product through acid-base extraction using hydrochloric acid and sodium hydroxide" ] } | |

CAS番号 |

1126138-13-3 |

製品名 |

2,4,6-Trimethylbenzeneamine-d11 |

分子式 |

C9H13N |

分子量 |

146.277 |

IUPAC名 |

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |

InChIキー |

KWVPRPSXBZNOHS-JXCHDVSKSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N)C |

同義語 |

2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

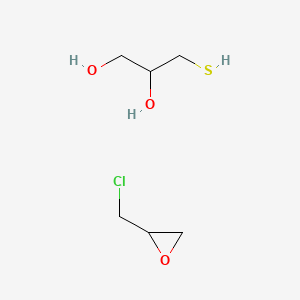

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)